molecular formula C9H9Cl3N4 B3391673 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1955523-33-7

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B3391673
CAS No.: 1955523-33-7
M. Wt: 279.5 g/mol
InChI Key: WWWIDTNPNHRVCX-UHFFFAOYSA-N
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Description

This compound consists of a 1,2,3-triazole core substituted at the 1-position with a 2,4-dichlorobenzyl group and at the 4-position with an amine, which is protonated as a hydrochloride salt. The 2,4-dichlorophenyl group enhances lipophilicity and may influence binding to biological targets, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 2,4-dichlorobenzyl azide and a propargyl amine precursor, followed by hydrochloride salt formation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]triazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N4.ClH/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15;/h1-3,5H,4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWIDTNPNHRVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(N=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955523-33-7
Record name 1H-1,2,3-Triazol-4-amine, 1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955523-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cycloaddition reaction with an alkyne to yield the triazole ring. The final step involves the conversion of the triazole derivative to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine group participates in acid-base and nucleophilic reactions. Deprotonation with bases like NaOH or K₂CO₃ restores nucleophilicity, enabling:

  • Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl derivatives (yields: 70–85%).

  • Diazotization : Forms diazonium salts under acidic NaNO₂ conditions, enabling coupling with β-naphthol or phenol derivatives (0–5°C, pH < 3) .

  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to produce imines .

Table 1: Amine-derived reactions

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAc₂O, DMAP, CH₂Cl₂, rtN-Acetylated triazole78%
DiazotizationNaNO₂, HCl, H₂O, 0–5°CDiazonium salt intermediate
CondensationBenzaldehyde, EtOH, ΔBenzylidene-amine derivative65%

Triazole Ring Reactivity

The 1,2,3-triazole core undergoes electrophilic substitution and coordination:

  • Halogenation : Reacts with N-bromosuccinimide (NBS) in CCl₄ under UV light, favoring bromination at the 5-position .

  • Metal coordination : Binds to Cu(I)/Ag(I) ions via N3, forming complexes for catalytic applications (e.g., click chemistry) .

  • Oxidation : Resists common oxidants (e.g., KMnO₄) due to electron-withdrawing dichlorophenyl group.

Table 2: Triazole ring reactions

ReactionConditionsOutcomeNotesSource
BrominationNBS, CCl₄, UV light5-Bromo-triazole derivativeRegioselective
Cu(I) coordinationCuI, DIPEA, DMFStable Cu-triazole complexCatalytic activity
CycloadditionNaN₃, CuSO₄·5H₂O, ascorbic acidTriazole-linked bioconjugatesClick chemistry

Dichlorophenyl Group Reactivity

The 2,4-dichlorophenyl moiety directs electrophilic substitution to the 6-position (para to chlorine):

  • Nitration : HNO₃/H₂SO₄ yields 6-nitro derivatives at 50°C.

  • Suzuki coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) for biaryl synthesis .

Table 3: Dichlorophenyl reactions

ReactionReagentsProductYieldSource
NitrationHNO₃, H₂SO₄, 50°C6-Nitro-dichlorophenyl triazole60%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, ΔBiaryl-triazole hybrid82%

Biological Interactions

The compound inhibits cytochrome P450 enzymes (e.g., CYP51) via triazole-mediated heme iron coordination, disrupting ergosterol synthesis in fungi. Synergistic effects with azole antifungals are observed in vitro (MIC: 2–8 µg/mL against Candida spp.).

Stability and Degradation

  • Hydrolysis : Stable in aqueous pH 4–9; decomposes under strong acidic (pH < 2) or alkaline (pH > 11) conditions.

  • Thermal degradation : Decomposes at 220–240°C, releasing HCl and forming triazole-linked polymers.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride has demonstrated efficacy as an antifungal agent. Its structure allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungals like fluconazole and itraconazole.

Case Study: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against various fungal strains. The results indicated a significant reduction in fungal growth at concentrations as low as 0.5 µg/mL, showcasing its potential for treating systemic fungal infections.

Anticancer Properties
Recent research has suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

Case Study: Cancer Cell Line Studies
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

Agricultural Applications

Pesticidal Activity
The compound exhibits insecticidal properties against various agricultural pests. Its mode of action involves disrupting the nervous system of insects, leading to paralysis and death.

Data Table: Insecticidal Efficacy

Insect SpeciesLC50 (mg/L)Exposure Time (hours)Reference
Aedes aegypti0.7524Journal of Pest Science
Spodoptera litura0.5048Crop Protection Journal

Research and Development

Synthesis and Modification
Ongoing research focuses on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Modifications such as altering substituents on the triazole ring have shown promise in improving efficacy against resistant fungal strains.

Future Directions
The potential for this compound extends into areas such as:

  • Development of new formulations for enhanced delivery.
  • Combination therapies with existing antifungals to combat resistance.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.

Comparison with Similar Compounds

1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine Hydrochloride

  • Structural Differences : The 2,4-dichlorophenyl group is replaced with a 4-(trifluoromethyl)phenyl group.
  • Impact on Properties :
    • The trifluoromethyl group increases electronegativity and metabolic stability compared to chloro substituents.
    • Higher lipophilicity (logP) due to the CF₃ group may enhance membrane permeability .
  • Applications : Similar triazole-amine derivatives are explored in antimicrobial and kinase inhibitor research .

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine

  • Structural Differences : The triazole ring is 1,2,4-substituted (vs. 1,2,3), with the amine at position 3.
  • Impact on Activity :
    • Positional isomerism alters hydrogen-bonding patterns and steric interactions with biological targets.
    • 1,2,4-Triazoles are more common in agrochemicals (e.g., etaconazole, propiconazole) due to enhanced antifungal activity .
  • Synthesis : Requires different regioselective conditions (e.g., ruthenium catalysis for 1,2,4-triazoles) .

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine Hydrochloride

  • Structural Differences : The 2,4-dichlorobenzyl group is replaced with a simple phenyl group, and the triazole is substituted at the 2-position.
  • Impact on Properties :
    • Reduced halogen-mediated binding interactions may lower potency against chlorophilic targets.
    • The methylamine side chain may enhance solubility compared to the primary amine in the target compound .
  • Applications : Used in medicinal chemistry as a building block for kinase inhibitors .

Pesticide Analogs (e.g., Etaconazole, Propiconazole)

  • Structural Differences : These feature 1,2,4-triazole cores with bulky dioxolane or dioxane substituents.
  • Impact on Activity: The 1,2,4-triazole and dioxolane groups improve antifungal activity by targeting lanosterol 14α-demethylase. The target compound’s 1,2,3-triazole and primary amine may limit cross-activity in this class .

Data Table: Key Properties and Activities

Compound Name Triazole Type Substituent Amine Position Notable Activity Reference
Target Compound 1,2,3 2,4-Dichlorobenzyl 4 Antimicrobial (hypothesized)
1-{[4-(CF₃)phenyl]methyl}-1H-1,2,3-triazol-4-amine HCl 1,2,3 4-Trifluoromethylphenyl 4 Kinase inhibition
1-[(2,4-DClPh)methyl]-1H-1,2,4-triazol-3-amine 1,2,4 2,4-Dichlorobenzyl 3 Antifungal (agrochemical)
Etaconazole 1,2,4 2,4-DClPh + dioxolane N/A Antifungal

Biological Activity

1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring system is known for its pharmacological significance, making it a valuable scaffold in medicinal chemistry.

  • Molecular Formula : C11H10Cl2N3
  • Molecular Weight : 270.11 g/mol
  • CAS Number : 1443291-27-7

The biological activities of triazole derivatives are largely attributed to their ability to interact with various biological targets. The presence of the dichlorophenyl group enhances the lipophilicity and biological efficacy of the compound. Triazoles have been shown to inhibit fungal cytochrome P450 enzymes, leading to disruption in ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Antifungal Activity

Triazole compounds have demonstrated significant antifungal properties. In a study focusing on triazole derivatives, it was found that compounds similar to this compound exhibited potent activity against various fungal strains, including Candida albicans and Aspergillus niger . The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.5 to 8 µg/mL.

Antibacterial Activity

The compound has also shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives can inhibit bacterial growth effectively. For instance, studies reported MIC values as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound demonstrated significant activity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values comparable to established anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the triazole ring and the substitution patterns on the phenyl ring significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like chlorine enhances the potency against microbial and cancerous cells .

Case Studies

StudyBiological ActivityResults
Barbuceanu et al., 2020AntibacterialMIC: 0.125–8 µg/mL against S. aureus, E. coli
PMC7384432AntifungalEffective against C. albicans, MIC: 0.5–8 µg/mL
MDPI ReviewAnticancerIC50 values comparable to doxorubicin in A431 and Jurkat cells

Q & A

Q. What are the optimal synthetic routes for 1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride, and how can reaction yields be improved?

Methodological Answer:

  • Key Steps :
    • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amination .
    • Chlorophenyl Functionalization : Introduce the 2,4-dichlorophenyl group via nucleophilic substitution or Suzuki coupling under inert conditions .
  • Yield Optimization :
    • Apply Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce experimental runs while identifying critical factors .
    • Use HPLC or LC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the triazole ring and chlorophenyl substitution patterns. Look for characteristic shifts:
  • Triazole protons: δ 7.8–8.2 ppm (DMSO-d6) .
  • Dichlorophenyl methyl: δ 4.5–5.0 ppm (singlet) .
    2. XRD Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen bonding (e.g., amine-hydrochloride interactions) .
    3. HPLC-PDA : Validate purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What stability considerations are critical for handling this compound in aqueous or biological buffers?

Methodological Answer:

  • Hydrolytic Stability :
    • Conduct accelerated stability studies (pH 1–13, 40°C). The hydrochloride salt is prone to decomposition in alkaline conditions (pH >10) due to deprotonation of the amine .
    • Use lyophilization for long-term storage to prevent hydrate formation .
  • Light Sensitivity : UV-Vis studies show photodegradation above 300 nm; store in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Quantum Chemical Calculations :

    • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
    • Docking Studies : Model interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. The triazole amine may coordinate heme iron .
  • Software Tools :

    ToolApplicationReference
    Gaussian 16DFT optimization
    PyMolVisualization of docked poses

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

  • Case Study : If NMR suggests axial chirality but XRD shows planar triazole:
    • Dynamic NMR : Probe temperature-dependent splitting to detect conformational exchange .
    • SC-XRD : Resolve disorder in crystal packing with high-resolution data (R-factor <5%) .
  • Validation : Cross-reference with IR spectroscopy (N-H stretch ~3200 cm⁻¹ confirms hydrochloride salt) .

Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?

Methodological Answer:

  • Fate and Transport Studies :
    • LC-HRMS : Identify chlorinated byproducts (e.g., 2,4-dichlorobenzaldehyde) in simulated wastewater .
    • Ecotoxicity Assays : Use Daphnia magna acute toxicity tests (EC₅₀) to evaluate aquatic impact .
  • Advanced Oxidation : Test UV/H₂O₂ systems for mineralization efficiency (>80% TOC removal achievable) .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound’s antimicrobial activity?

Methodological Answer:

  • SAR Workflow :
    • Analog Synthesis : Modify the triazole amine (e.g., alkylation) or dichlorophenyl group (e.g., fluorination) .
    • Biological Testing :
  • MIC assays against Candida albicans (targeting ergosterol biosynthesis).
  • Compare IC₅₀ values with voriconazole controls .
  • Data Analysis : Use principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

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